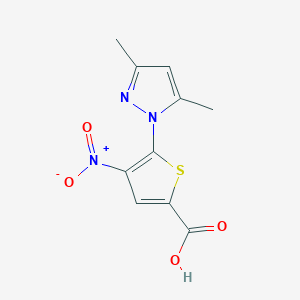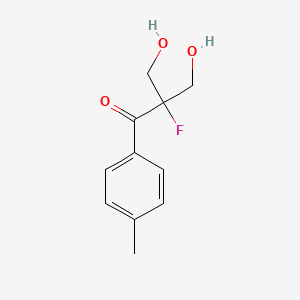![molecular formula C6H11BrO3 B13947622 3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol CAS No. 63834-56-0](/img/structure/B13947622.png)
3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-bromoallyl)oxy)propane-1,2-diol is an organic compound with the molecular formula C6H11BrO3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 1-bromoallyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-bromoallyl)oxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with 1-bromoallyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the 1-bromoallyl group.
Industrial Production Methods
While specific industrial production methods for 3-((1-bromoallyl)oxy)propane-1,2-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-bromoallyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromo group can be reduced to form the corresponding allyl alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction of the bromo group yields the corresponding allyl alcohol.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((1-bromoallyl)oxy)propane-1,2-diol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of 3-((1-bromoallyl)oxy)propane-1,2-diol depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The hydroxyl groups are oxidized to carbonyl compounds through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diol: The parent compound, which lacks the 1-bromoallyl group.
1-Bromo-2-propanol: A similar compound where the bromo group is directly attached to the propane backbone.
Allyl alcohol: Contains an allyl group but lacks the bromo and diol functionalities.
Uniqueness
3-((1-bromoallyl)oxy)propane-1,2-diol is unique due to the presence of both a bromoallyl group and two hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
63834-56-0 |
|---|---|
Molekularformel |
C6H11BrO3 |
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
3-(1-bromoprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H11BrO3/c1-2-6(7)10-4-5(9)3-8/h2,5-6,8-9H,1,3-4H2 |
InChI-Schlüssel |
WHTRVMDSXBPLMD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(OCC(CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)




![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)

![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
